3-Fluorobenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

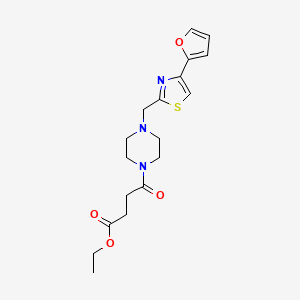

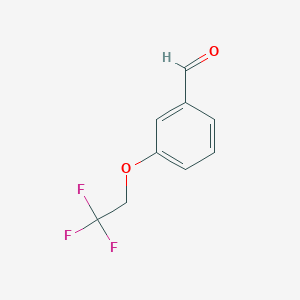

3-Fluorobenzenesulfonohydrazide is a chemical compound with the CAS Number: 890522-63-1 . It has a molecular weight of 190.2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C6H7FN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

- Researchers have used derivatives of fluorobenzenesulfonohydrazide, like Schiff bases derived from 1,2,4-triazoles, for anticancer activities. These compounds have shown promising results against various human cancer cell lines (Kumar, Mohana, & Mallesha, 2013).

Enzyme Inhibition

- Sulfonyl hydrazones derived from 3-formylchromone, synthesized using derivatives of fluorobenzenesulfonohydrazide, have been found to be effective inhibitors of monoamine oxidases (MAO-A and MAO-B). These compounds have potential therapeutic applications due to their inhibitory activity and favorable ADME profile (Abid et al., 2017).

Aminoazidation of Alkenes

- Copper-catalyzed intermolecular aminoazidation of alkenes using N-fluorobenzenesulfonimide, a derivative of fluorobenzenesulfonohydrazide, provides a novel methodology for synthesizing valuable amine derivatives (Zhang & Studer, 2014).

Source for Nitrogen Radicals

- N-Fluorobenzenesulfonimide has been used as a source of nucleophilic nitrogen or nitrogen radicals for the formation of C–N bonds, showcasing its potential in organic synthesis (Li & Zhang, 2014).

Fluorogenic Sensor for Metal Ions

- Benzimidazole-based compounds synthesized from fluorobenzenesulfonohydrazide derivatives have been evaluated as fluorogenic sensors for metal ions in mixed aqueous solutions, demonstrating potential in chemical sensing applications (Sharma, Pradeep, & Dhir, 2016).

Biodegradation Studies

- Studies on the biodegradation of difluorobenzenes, which are related compounds, have contributed to understanding the environmental impact and microbial degradation processes of such chemicals (Moreira et al., 2009).

Crystal Structure Analysis

- Analysis of C−H···F interactions in the crystal structures of fluorobenzenes provides insights into weak acceptor capabilities and intermolecular interactions, important for crystallography and materials science (Thalladi et al., 1998).

Third Generation Fluorinating Agents

- N-fluoro-N-arylsulfonamides, derived from fluorobenzenesulfonimide, represent a new class of fluorinating reagents suitable for radical fluorination under mild conditions, showing promise in synthetic chemistry (Meyer et al., 2018).

Propiedades

IUPAC Name |

3-fluorobenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUCESVULUNBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)

![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)